

Application Notes and Protocols for 3-Amino-4-bromophenol

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Compound of Interest

Compound Name: 3-Amino-4-bromophenol

Cat. No.: B174537

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-Amino-4-bromophenol** is a versatile chemical intermediate of significant value in pharmaceutical research and development.[1] Its molecular structure, featuring a phenol, an aniline, and an aryl bromide moiety, presents three distinct reactive centers. The specific arrangement of these functional groups—amino (-NH₂), hydroxyl (-OH), and bromo (-Br)—allows for a wide array of selective chemical transformations, making it an instrumental building block for constructing complex organic frameworks and active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for leveraging the functional group reactivity of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **3-Amino-4-bromophenol** is presented below.

Table 1: Physicochemical Properties of **3-Amino-4-bromophenol**

Property	Value	Reference
CAS Number	100367-37-1	[1]
Molecular Formula	C ₆ H ₆ BrNO	[2]
Molecular Weight	188.02 g/mol	[1] [2]
Appearance	Yellow to white powder/solid	[3]
Purity	Typically ≥97%	
Topological Polar Surface Area (TPSA)	46.25 Å ²	[4]
logP (Consensus)	1.56	[4]

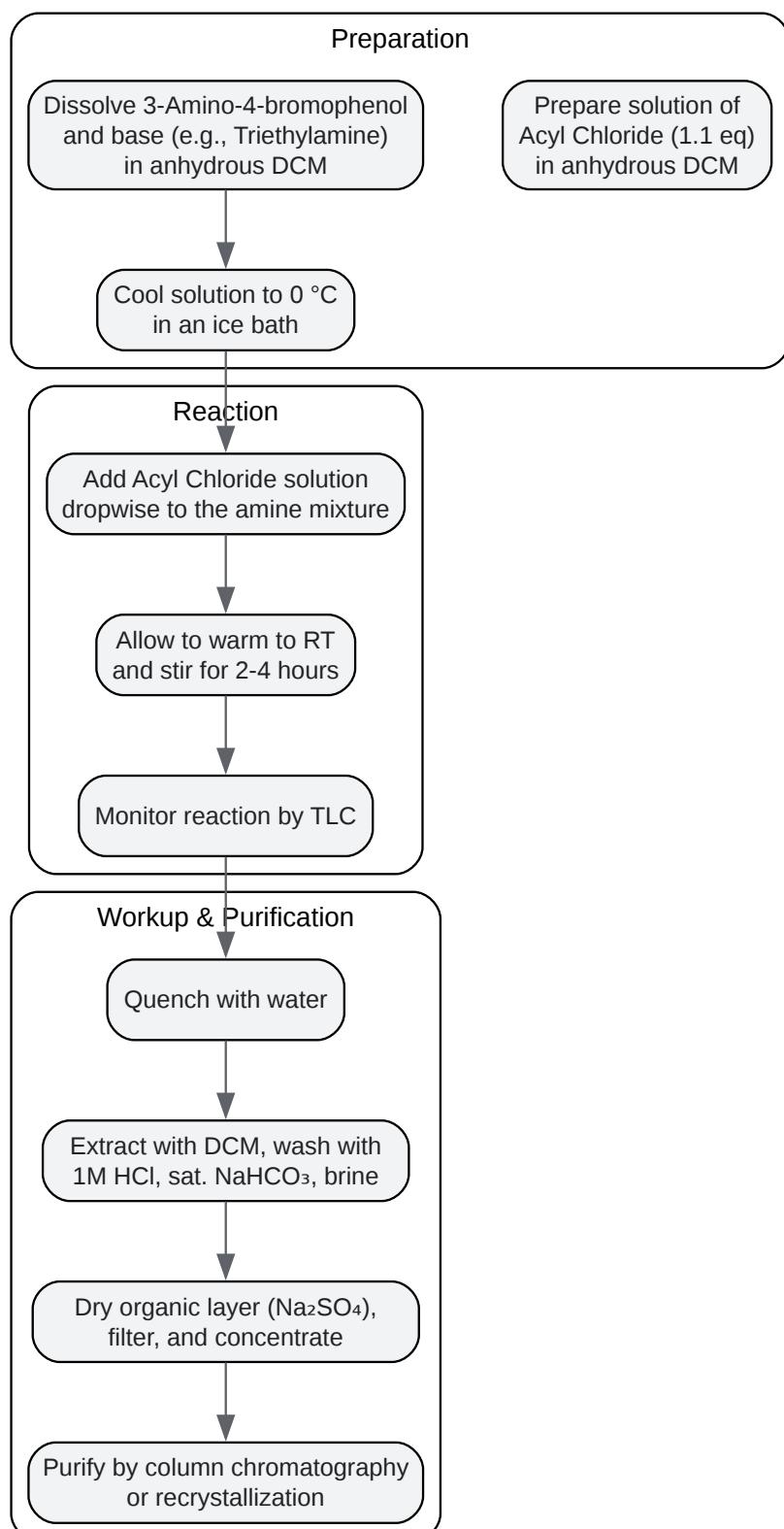
Table 2: Spectroscopic Data for **3-Amino-4-bromophenol**

Spectroscopy	Characteristic Peaks/Shifts	Reference
IR Spectroscopy	-OH Stretch: Broad, 3500-3200 cm ⁻¹ -NH ₂ Stretches: Two bands, 3500-3300 cm ⁻¹ -NH ₂ Bend: 1650-1580 cm ⁻¹	[1]
¹ H NMR Spectroscopy	Aromatic Protons: ~6.5-8.0 ppm	[1]
¹³ C NMR Spectroscopy	Aromatic Carbons: ~110-140 ppm C-OH: Deshielded (higher ppm) C-Br: Downfield shift	[1]

Reactivity of the Amino (-NH₂) Group: N-Acylation

Application Note: The primary amino group in **3-Amino-4-bromophenol** is a potent nucleophile, readily undergoing N-acylation with acylating agents like acyl chlorides or anhydrides to form stable amide bonds.[\[5\]](#) This reaction is fundamental for introducing a vast array of side chains and is a cornerstone of many synthetic pathways in drug discovery. The reaction is typically performed in the presence of a non-nucleophilic base, such as

triethylamine or pyridine, to scavenge the acid byproduct (e.g., HCl).[6] The choice of solvent is critical, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being common.[5][6] Given the presence of the phenolic -OH group, which is also nucleophilic, careful control of reaction conditions (e.g., low temperature) is necessary to prevent competitive O-acylation.

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Caption: Experimental workflow for the N-acylation of **3-Amino-4-bromophenol**.

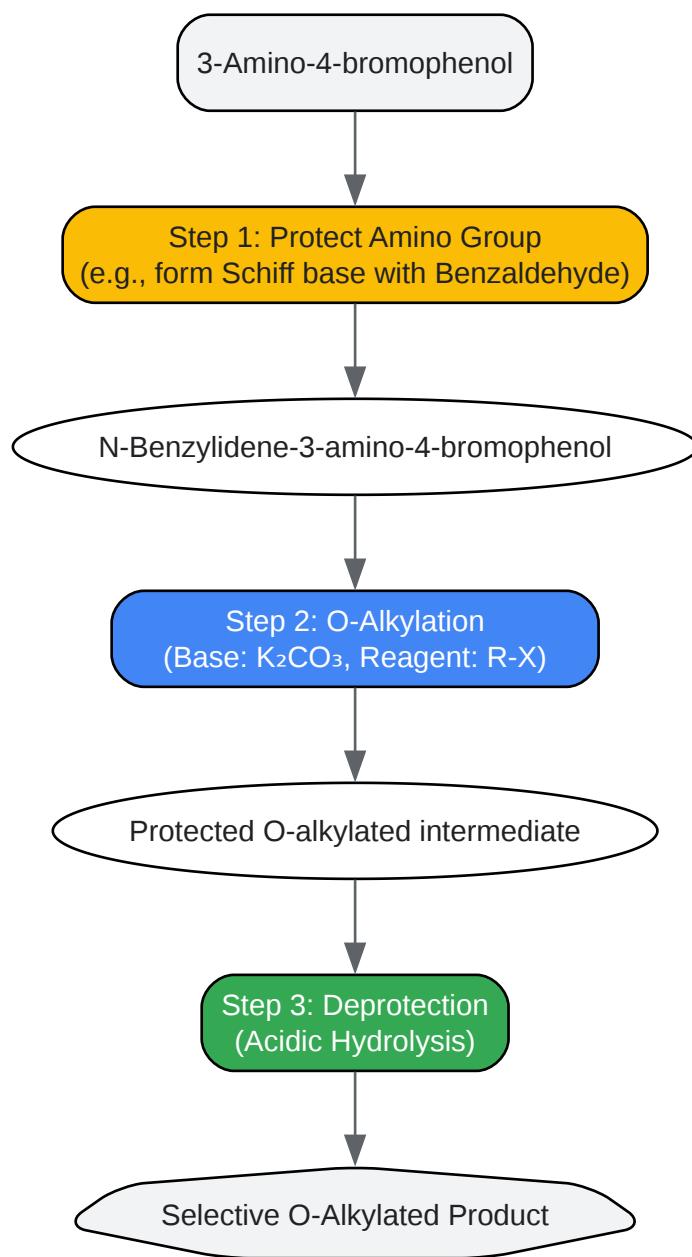
General Protocol for N-Acylation:

- Materials: **3-Amino-4-bromophenol** (1.0 eq), acyl chloride (1.1 eq), triethylamine (1.2 eq), anhydrous dichloromethane (DCM), 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄.
- Procedure:
 - In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve **3-Amino-4-bromophenol** (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to achieve a concentration of ~0.2-0.5 M).[6]
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. [6]
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]
 - Upon completion, quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted starting material), saturated aqueous NaHCO₃, and brine.[6]
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or silica gel column chromatography to yield the N-acylated product.[6]

Reactivity of the Hydroxyl (-OH) Group: O-Alkylation

Application Note: The phenolic hydroxyl group can be alkylated to form an ether linkage, a common modification in medicinal chemistry. However, the selective O-alkylation of aminophenols is challenging due to the competing nucleophilicity of the amino group.[7][8] To

achieve high selectivity for O-alkylation, a common strategy involves the temporary protection of the more nucleophilic amino group.^{[7][8]} This is often accomplished by forming a Schiff base (imine) with an aldehyde (e.g., benzaldehyde), which masks the amine. Following the protection step, the hydroxyl group can be deprotonated with a base (e.g., K_2CO_3) and reacted with an alkyl halide.^[7] Finally, acidic hydrolysis removes the protecting group to reveal the free amine, yielding the desired O-alkylated product.^[8]



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Caption: Logical workflow for the selective O-alkylation of **3-Amino-4-bromophenol**.

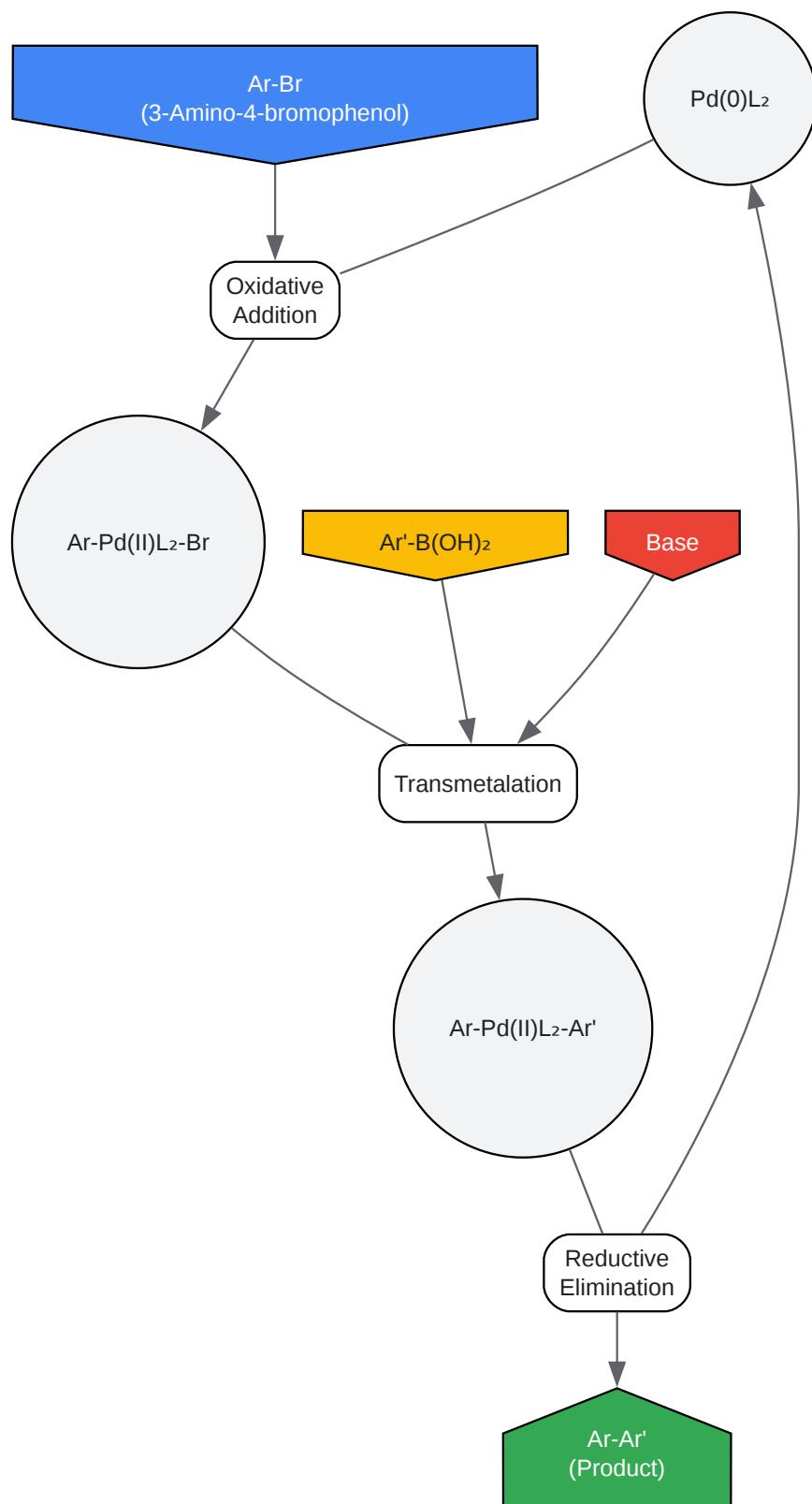
Protocol for Selective O-Alkylation via Amine Protection:

- Materials: **3-Amino-4-bromophenol** (1.0 eq), benzaldehyde (1.0 eq), methanol, potassium carbonate (K_2CO_3 , 2.0 eq), alkyl halide (1.0 eq), acetone, hydrochloric acid.
- Procedure:
 - Protection: Dissolve **3-Amino-4-bromophenol** (1.0 eq) and benzaldehyde (1.0 eq) in methanol. Stir the solution at room temperature for 1 hour. Remove the solvent in vacuo to obtain the crude N-benzylidene intermediate, which can be purified by recrystallization.[7]
 - Alkylation: To a stirred solution of the protected intermediate (1.0 eq) in acetone, add K_2CO_3 (2.0 eq) and the alkyl halide (1.0 eq). Reflux the mixture for 12-24 hours, monitoring by TLC.[7]
 - After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
 - Deprotection: Treat the crude residue from the previous step with aqueous HCl to hydrolyze the imine. The desired O-alkylated product can then be isolated by extraction and purified by column chromatography or recrystallization.[8]

Reactivity of the Bromo (-Br) Group: Cross-Coupling Reactions

Application Note: The carbon-bromine bond on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[9][10] This functionality is crucial for building molecular complexity in drug candidates.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound (e.g., an arylboronic acid) to form a biaryl structure.[9] This reaction exhibits high functional group tolerance and uses readily available and stable boronic acids.[9][11] The success of the coupling depends on the careful selection of a palladium catalyst, a ligand, a base, and a solvent system.[9][12] The presence of both $-NH_2$ and $-OH$ groups can potentially interfere by coordinating to the palladium center, so optimization of conditions may be necessary.[12]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

- Materials: **3-Amino-4-bromophenol** (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), base (e.g., K_2CO_3 or K_3PO_4 , 2-3 eq), solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
- Procedure:
 - To a flame-dried Schlenk flask, add **3-Amino-4-bromophenol** (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%).[\[9\]](#)
 - Seal the flask with a septum and purge with an inert gas (N_2 or Ar) for 10-15 minutes.
 - Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[\[13\]](#)
 - Heat the reaction mixture with vigorous stirring to 80-100 °C.[\[13\]\[14\]](#)
 - Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[\[15\]](#)
 - After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[\[13\]](#)
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
 - Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[\[10\]\[16\]](#) This reaction is exceptionally useful for synthesizing substituted anilines and has a broad scope. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for reaction efficiency, particularly with electron-rich substrates like **3-Amino-4-bromophenol**.[\[17\]](#) A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required.[\[18\]](#)

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Component	Example	Role	Reference
Aryl Halide	3-Amino-4-bromophenol	Electrophile	-
Amine	Primary or Secondary Amine	Nucleophile	[15]
Pd Precatalyst	Pd ₂ (dba) ₃ or Pd(OAc) ₂	Catalyst Source	[18]
Ligand	XPhos, SPhos, BrettPhos	Stabilizes Pd, promotes key steps	[17]
Base	NaOtBu, K ₃ PO ₄ , Cs ₂ CO ₃	Amine deprotonation	[18]
Solvent	Toluene, Dioxane	Anhydrous, deoxygenated	[15]
Temperature	80-110 °C	Thermal energy for reaction	[15]

General Protocol for Buchwald-Hartwig Amination:

- Materials: **3-Amino-4-bromophenol** (1.0 eq), amine (1.1-1.2 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), base (e.g., NaOtBu, 1.2-1.5 eq), anhydrous, deoxygenated solvent (e.g., toluene).
- Procedure:
 - Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.[\[15\]](#)
 - Add **3-Amino-4-bromophenol** (1.0 eq) and the amine coupling partner (1.1-1.2 eq).[\[15\]](#)
 - Add the anhydrous, deoxygenated solvent via syringe.
 - Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

- Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[15]
- Workup: Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. [15]
- Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.[15]

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